1-[(4-chlorophenyl)sulfonyl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]piperidine-4-carbohydrazide
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Overview
Description
1-(4-Chlorobenzenesulfonyl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]piperidine-4-carbohydrazide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl chloride group, and a hydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzenesulfonyl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]piperidine-4-carbohydrazide typically involves multiple steps:
Formation of 4-chlorobenzenesulfonyl chloride: This is achieved by reacting 4-chlorobenzenesulfonic acid with thionyl chloride or chlorosulfonic acid under controlled conditions.
Preparation of the hydrazide: The piperidine-4-carbohydrazide is synthesized by reacting piperidine-4-carboxylic acid with hydrazine hydrate.
Condensation reaction: The final step involves the condensation of 4-chlorobenzenesulfonyl chloride with the hydrazide in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:
Optimization of reaction conditions: Ensuring high yield and purity.
Use of industrial-grade reagents: To reduce costs and improve efficiency.
Implementation of safety measures: Due to the use of potentially hazardous chemicals like thionyl chloride.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzenesulfonyl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]piperidine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazide moiety, potentially converting it to an amine.
Substitution: The sulfonyl chloride group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Bases: Triethylamine or pyridine for substitution reactions.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
1-(4-Chlorobenzenesulfonyl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]piperidine-4-carbohydrazide has several research applications:
Medicinal chemistry: Potential use as a scaffold for developing new drugs, particularly those targeting specific enzymes or receptors.
Materials science: Utilized in the synthesis of advanced materials with unique properties.
Biological studies: Investigated for its biological activity, including antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The hydrazide moiety may also interact with biological molecules, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
Piperidine-4-carbohydrazide: Another precursor with similar structural features.
2,4-Dichlorobenzaldehyde: Used in the condensation reaction to form the final product.
Uniqueness
1-(4-Chlorobenzenesulfonyl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]piperidine-4-carbohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H18Cl3N3O3S |
---|---|
Molecular Weight |
474.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-[(E)-(2,4-dichlorophenyl)methylideneamino]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H18Cl3N3O3S/c20-15-3-5-17(6-4-15)29(27,28)25-9-7-13(8-10-25)19(26)24-23-12-14-1-2-16(21)11-18(14)22/h1-6,11-13H,7-10H2,(H,24,26)/b23-12+ |
InChI Key |
MOKUWIHQEAUNBQ-FSJBWODESA-N |
Isomeric SMILES |
C1CN(CCC1C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CN(CCC1C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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